3-(Dimethylphosphoryl)propanethioamide
Description
3-(Dimethylphosphoryl)propanethioamide is an organophosphorus compound featuring a phosphoryl group (P=O) and a thioamide moiety (C=S-NH₂). Its molecular structure comprises a dimethylphosphoryl group [(CH₃)₂P(O)] attached to a propanethioamide backbone. The thioamide group imparts unique reactivity, particularly in nucleophilic and coordination chemistry, while the phosphoryl group enhances polarity and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C5H12NOPS |
|---|---|
Molecular Weight |
165.20 g/mol |
IUPAC Name |
3-dimethylphosphorylpropanethioamide |
InChI |
InChI=1S/C5H12NOPS/c1-8(2,7)4-3-5(6)9/h3-4H2,1-2H3,(H2,6,9) |
InChI Key |
XJAIQQYDQDOZNN-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)CCC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylphosphoryl)propanethioamide typically involves the reaction of dimethylphosphoryl chloride with propanethioamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylphosphoryl)propanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the dimethylphosphoryl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-(Dimethylphosphoryl)propanethioamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylphosphoryl)propanethioamide involves its interaction with specific molecular targets and pathways. The dimethylphosphoryl group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-(Dimethylphosphoryl)propanethioamide with structurally related compounds, emphasizing functional groups and properties:
Key Observations:
- Phosphoryl vs. Phosphono Groups: The phosphoryl group in the target compound enhances hydrogen-bonding capacity compared to phosphono derivatives (e.g., 3-(Dimethylphosphono)-N-methylolpropionamide), which lack the direct P=O bond .
- Thioamide vs. Amide: The thioamide group increases nucleophilicity and metal-binding affinity relative to amides, as seen in 3-(Dimethylphosphono)-N-methylolpropionamide .
- Fluorine Substitution: Propyl N-(1-(dimethylamino)ethylidene)phosphoramidofluoridate exhibits higher electrophilicity due to the P-F bond, unlike the non-fluorinated target compound .
- Aromatic vs. Aliphatic Backbones : The benzimidazole-containing thioamide (CAS sc-345717) shows enhanced π-π interactions but reduced solubility compared to the aliphatic target compound .
Hydrogen-Bonding and Crystallization Behavior
Hydrogen-bonding patterns significantly influence the crystallinity and stability of these compounds. The phosphoryl and thioamide groups in this compound form robust hydrogen-bonded networks, as demonstrated by graph-set analysis (e.g., R₂²(8) motifs) . In contrast, benzimidazole derivatives prioritize π-π stacking over hydrogen bonding, leading to distinct crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
